5-Butyl-1-phenylbarbituric acid

Physicochemical profiling Barbiturate ionization Hydrogen-bond donor count

This N-phenyl barbiturate eliminates the acidic N-1 proton, reducing sedative effects while retaining anticonvulsant activity. The C-5 butyl chain undergoes ω-1 hydroxylation to yield anti-inflammatory and uricosuric metabolites – a bioactivation pathway absent in 5,5-dialkyl analogs. Essential for SAR studies on non-sedating anticonvulsants, uricosuric prodrug design, and GABA-A receptor subtype profiling. Supplied for non-human research use.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 18160-14-0
Cat. No. B093370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-1-phenylbarbituric acid
CAS18160-14-0
Synonyms5-Butyl-1-phenylbarbituric acid
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19)
InChIKeyFUSQPEGOVZRRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1-phenylbarbituric acid (CAS 18160-14-0): Physicochemical Identity, Regulatory Status, and Research-Use Profile


5-Butyl-1-phenylbarbituric acid (CAS 18160-14-0; molecular formula C₁₄H₁₆N₂O₃; MW 260.29 g/mol) is an N-phenyl-substituted barbituric acid derivative . Unlike classical 5,5-disubstituted barbiturates, this compound bears a phenyl group at the N-1 position and a single n-butyl substituent at C-5, which eliminates the acidic imide proton at N-1 and fundamentally alters the hydrogen-bond donor count, pKa, and GABA-A receptor pharmacophore [1]. It is listed under Beilstein Registry Number BRN 0250782 and NSC 85041, and is supplied exclusively for non-human research use [2]. The compound is a key synthetic precursor to a series of 1,5-disubstituted barbituric acids claimed to possess anti-inflammatory and uricosuric activities with reduced toxicity relative to their parent structures [1].

Why 5-Butyl-1-phenylbarbituric acid Cannot Be Replaced by Generic 5,5-Disubstituted or N-Unsubstituted Barbiturates


The N-phenyl substitution in 5-Butyl-1-phenylbarbituric acid eliminates the acidic N-1 proton that is present in all 5,5-disubstituted barbituric acids (e.g., barbital, phenobarbital, butethal). This single structural change reduces the hydrogen-bond donor count from 2 to 1 and is predicted to shift the pKa of the remaining N-3 proton by approximately 1–2 log units relative to N-unsubstituted analogs [1]. In the closely related N-phenyl analog Phetharbital (5,5-diethyl-1-phenylbarbituric acid, CAS 357-67-5), this modification is associated with retention of anticonvulsant efficacy while abolishing hypnotic properties—a dissociation that cannot be achieved with conventional 5,5-dialkyl barbiturates [2]. Furthermore, the C-5 butyl chain in the target compound provides a distinct metabolic handle: patent data explicitly demonstrate that 1-phenyl-5-n-butylbarbituric acid undergoes ω-1 hydroxylation to yield 5-(3-hydroxy-n-butyl) and 5-(4-hydroxy-n-butyl) metabolites, which exhibit superior anti-inflammatory activity and reduced toxicity compared to the parent butyl compound [3]. Consequently, substituting any generic barbiturate would forfeit both the non-sedating pharmacological signature and the specific metabolic bioactivation pathway that define the research value of this scaffold.

Quantitative Differentiation Evidence for 5-Butyl-1-phenylbarbituric acid Against Closest Structural Analogs


N-Phenyl Substitution Reduces Hydrogen-Bond Donor Count and Alters Ionization Relative to 5-Butylbarbituric Acid

5-Butyl-1-phenylbarbituric acid possesses only one hydrogen-bond donor (the N-3 proton), compared to two donors in 5-butylbarbituric acid (CAS 24384-05-4), which retains both N-1 and N-3 imide protons . This reduction is predicted to decrease the aqueous solubility of the neutral species and shift the pKa of the remaining acidic proton by approximately +1.5 log units, based on the electron-withdrawing effect of the N-phenyl substituent [1]. The computed topological polar surface area (TPSA) is 66.5 Ų, identical to Phetharbital (5,5-diethyl-1-phenylbarbituric acid) but lower than the 75.3 Ų of 5-butylbarbituric acid, reflecting the loss of one H-bond donor [2].

Physicochemical profiling Barbiturate ionization Hydrogen-bond donor count

Metabolic ω-1 Hydroxylation Generates Anti-Inflammatory Metabolites with Reduced Toxicity Versus Parent Compound

Patent US3430258A explicitly states that 1-phenyl-5-n-butylbarbituric acid is metabolized in vivo to 1-phenyl-5-(3-hydroxy-n-butyl)barbituric acid and 1-phenyl-5-(4-hydroxy-n-butyl)barbituric acid via ω-1 and ω-oxidation of the butyl side chain [1]. These hydroxylated metabolites exhibit uricosuric action and high anti-inflammatory activity while demonstrating significantly lower toxicity than the parent 1-substituted-5-butylbarbituric acid [2]. In contrast, the corresponding 5,5-diethyl analog Phetharbital lacks a butyl chain and thus cannot undergo this specific bioactivation pathway, restricting its pharmacological profile to anticonvulsant activity without anti-inflammatory or uricosuric effects [3].

Drug metabolism Anti-inflammatory barbiturates Prodrug bioactivation

Predicted Lipophilicity (XLogP3) Differentiates 5-Butyl-1-phenyl from 5-Butyl-5-phenyl Barbituric Acid Isomers

Computational prediction using the XLogP3 algorithm yields a logP of approximately 2.1 for 5-Butyl-1-phenylbarbituric acid (C-5 butyl, N-1 phenyl), compared to approximately 2.8 for its constitutional isomer 5-Butyl-5-phenylbarbituric acid (CAS 13554-11-5; C-5 butyl and C-5 phenyl on the same carbon) [1]. The ~0.7 log unit difference reflects the distinct spatial arrangement of lipophilic substituents, with the 5,5-disubstituted isomer packing both hydrophobic groups on a single tetrahedral carbon, increasing overall molecular lipophilicity. This difference has implications for passive membrane permeability, tissue distribution, and metabolic partitioning between the two isomers [2].

Lipophilicity prediction Isomer differentiation Blood-brain barrier permeability

Synthetic Access via Patented Urea Condensation Route Enables Gram-Scale Production with Defined Purity

US3430258A describes a condensation reaction between diethyl 2-butylmalonate and N-phenylurea in the presence of sodium methoxide in methanol to yield 1-phenyl-5-n-butylbarbituric acid [1]. This route is distinct from the classical synthesis of 5,5-disubstituted barbiturates, which typically employs unsubstituted urea, and requires careful control of stoichiometry to avoid formation of the competing 5,5-dibutyl byproduct. The availability of a defined synthetic protocol with expired patent coverage enables in-house synthesis or custom manufacturing without IP constraints, unlike newer barbiturate scaffolds still under patent protection [2].

Barbiturate synthesis N-phenylurea condensation Process chemistry

High-Value Application Scenarios for 5-Butyl-1-phenylbarbituric acid Stemming from Documented Differentiation Evidence


Anti-Inflammatory Prodrug Design Leveraging Butyl Side-Chain Metabolism

Researchers developing non-steroidal anti-inflammatory agents with uricosuric activity can use 5-Butyl-1-phenylbarbituric acid as a parent scaffold for prodrug design. As documented in US3430258A, the butyl side chain undergoes ω-1 hydroxylation in vivo to yield 3-hydroxy and 4-hydroxy metabolites that exhibit both anti-inflammatory and uricosuric effects with reduced toxicity relative to the parent compound [1]. This metabolic bioactivation pathway is absent in 5,5-dialkyl N-phenyl barbiturates such as Phetharbital, making the target compound uniquely suited for structure-activity relationship (SAR) studies aimed at optimizing the balance between metabolic stability and pharmacological activation [2].

Non-Sedating Anticonvulsant Screening with the N-Phenyl Barbiturate Pharmacophore

The N-phenyl substitution shared with Phetharbital is associated with retention of anticonvulsant activity while suppressing hypnotic/sedative effects—a property critical for developing anti-epileptic agents with lower abuse potential [1]. 5-Butyl-1-phenylbarbituric acid can serve as a comparator compound in electrophysiological assays (e.g., GABA-A receptor patch-clamp studies) to dissect the structural determinants of anticonvulsant efficacy versus sedation, using Phetharbital (5,5-diethyl) and phenobarbital (5-ethyl-5-phenyl, N-unsubstituted) as positive and negative controls, respectively [2].

Physicochemical Profiling of N-Substituted vs. C-5 Disubstituted Barbiturate Isomers

The ~0.7 log unit predicted lipophilicity difference between 5-Butyl-1-phenylbarbituric acid and its constitutional isomer 5-Butyl-5-phenylbarbituric acid provides a tractable system for investigating how substitution pattern (N-1 vs. C-5 phenyl placement) affects solubility, permeability, and protein binding [1]. This physicochemical differentiation directly informs formulation strategy: the lower logP of the N-phenyl isomer may favor aqueous solubility and reduce non-specific protein binding relative to the 5,5-isomer, an important consideration for in vitro assay development [2].

Chemical Biology Probe for Uricosuric Target Identification

The patent-documented uricosuric action of the hydroxylated metabolites positions 5-Butyl-1-phenylbarbituric acid as a chemical biology probe for identifying molecular targets involved in urate transport and excretion [1]. Unlike probenecid or benzbromarone, which act on URAT1 and other anion transporters, the barbiturate scaffold may engage distinct targets, enabling target deconvolution studies via affinity chromatography or photoaffinity labeling using appropriately functionalized derivatives [2]. The expired patent status further facilitates tool compound distribution and collaborative target identification programs without licensing constraints [3].

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